molecular formula C19H14ClF2NO4S B11251823 N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide

Cat. No.: B11251823
M. Wt: 425.8 g/mol
InChI Key: CBKGWSKGLFAIFM-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide is a complex organic compound that features a combination of aromatic rings, sulfonyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile.

    Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative under controlled conditions to form the desired sulfonyl-furan intermediate.

    Amidation Reaction: The final step involves the amidation of the intermediate with 2,6-difluorobenzoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfoxide or sulfide derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(4-Methylbenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide
  • N-[2-(4-Bromobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzene ring (e.g., chlorine, methyl, bromine).
  • Chemical Properties: These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
  • Uniqueness: N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide is unique due to the presence of the chlorine substituent, which can enhance its electron-withdrawing effects and potentially increase its biological activity.

Properties

Molecular Formula

C19H14ClF2NO4S

Molecular Weight

425.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C19H14ClF2NO4S/c20-12-6-8-13(9-7-12)28(25,26)17(16-5-2-10-27-16)11-23-19(24)18-14(21)3-1-4-15(18)22/h1-10,17H,11H2,(H,23,24)

InChI Key

CBKGWSKGLFAIFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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